6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one
Description
Significance of Heterocyclic Compounds in Chemical Research
Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. This class of molecules is paramount in scientific research, largely due to their widespread presence in natural products and their versatile applications in medicinal chemistry and materials science. The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties that are often essential for biological activity. Consequently, heterocyclic motifs are found in a vast number of pharmaceuticals, agrochemicals, and functional materials, making them indispensable targets in modern synthetic chemistry.
The Benzothiazole (B30560) Scaffold: Foundational Chemical Architectures
Among the myriad of heterocyclic structures, the benzothiazole scaffold holds a prominent position. This chemical architecture consists of a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring, which contains both a sulfur and a nitrogen atom. This arrangement creates a stable, bicyclic system that serves as a "privileged scaffold" in drug discovery. Benzothiazole and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The structural rigidity and the potential for substitution at various positions on the ring system allow for the fine-tuning of their chemical and pharmacological profiles.
Structural Sub-class: Benzothiazol-2(3H)-ones as Synthetic Targets
Within the broad family of benzothiazoles, the benzothiazol-2(3H)-one sub-class is distinguished by a carbonyl group at the 2-position of the thiazole ring. This structural feature significantly influences the electronic properties and reactivity of the scaffold. Benzothiazol-2(3H)-ones are key synthetic intermediates and are themselves the subject of extensive research due to their own distinct biological activities. For instance, derivatives of this sub-class have been investigated as potent and selective ligands for various biological targets, including cannabinoid (CB2) receptors, demonstrating their potential in the development of novel anti-inflammatory agents. Their utility as versatile building blocks for more complex molecules makes them attractive synthetic targets for organic and medicinal chemists.
Rationale for Academic Investigation of 6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one
The specific compound, this compound, presents a compelling case for focused academic investigation due to its unique structural features and the current gaps in scientific literature.
This compound is defined by two key substitutions on the parent benzothiazol-2(3H)-one core: a chloro group at the 6-position of the benzene ring and an isopropyl group attached to the nitrogen atom at the 3-position.
The 6-Chloro Substitution: Halogenation, particularly chlorination, at the 6-position of the benzothiazole ring is a common strategy in medicinal chemistry. The presence of a chlorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Research on related compounds, such as N-(6-chlorobenzothiazol-2-yl)-2-morpholinoacetamide, has shown that this substitution can be favorable for certain biological activities, such as antidiabetic properties pcbiochemres.com.
The 3-Isopropyl Substitution: The N-alkylation of the benzothiazolone ring is crucial for modulating the compound's physical properties and biological efficacy. The isopropyl group is a moderately bulky, lipophilic substituent that can influence how the molecule fits into a receptor's binding pocket.
The combination of these two substituents on the benzothiazol-2(3H)-one scaffold results in a unique molecule whose properties are not merely an aggregate of its parts but a product of their synergistic interplay.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 63755-00-0 bldpharm.com |
| Molecular Formula | C10H10ClNOS |
| Molecular Weight | 227.71 g/mol |
| Canonical SMILES | CC(C)N1C2=C(C=C(C=C2)Cl)SC1=O |
| ** IUPAC Name** | 6-chloro-3-propan-2-yl-1,3-benzothiazol-2-one |
Despite its well-defined structure and the known significance of its constituent functional groups, this compound remains largely unexplored in academic literature. A thorough review reveals significant research gaps:
Synthesis and Characterization: While general methods for the synthesis of benzothiazol-2(3H)-ones exist, specific, optimized, and high-yield synthetic routes for this compound have not been published. Furthermore, comprehensive characterization data, including detailed NMR, IR, and mass spectrometry analysis, as well as single-crystal X-ray diffraction studies, are absent from the public domain.
Biological Activity Screening: There is a notable lack of published data on the biological and pharmacological activities of this specific compound. Its potential as an anticancer, anti-inflammatory, antimicrobial, or CNS-acting agent has not been systematically evaluated.
Physicochemical Properties: Detailed experimental data on properties such as solubility, pKa, logP, and metabolic stability are not available. This information is critical for understanding its potential as a lead compound in drug discovery.
The absence of this foundational data establishes a clear rationale for its academic investigation. Such research would not only contribute to the broader understanding of the structure-activity relationships within the benzothiazol-2(3H)-one class but also explore the potential of a novel chemical entity.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-propan-2-yl-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c1-6(2)12-8-4-3-7(11)5-9(8)14-10(12)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQONYPWCMEGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 6 Chloro 3 Isopropylbenzo D Thiazol 2 3h One
Retrosynthetic Analysis and Strategic Precursor Selection
A logical retrosynthetic analysis of the target molecule, 6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one, commences with the disconnection of the N-isopropyl bond. This primary disconnection simplifies the structure to the core heterocyclic system, 6-chlorobenzo[d]thiazol-2(3H)-one. This intermediate is a crucial building block, and its synthesis is a key focus.
Further deconstruction of 6-chlorobenzo[d]thiazol-2(3H)-one can proceed via two main pathways. The first involves the conceptual hydrolysis of the C2-oxo group, leading back to a 2-substituted-6-chlorobenzothiazole, such as 2,6-dichlorobenzothiazole. This precursor can, in turn, be traced back to the readily available starting material, 4-chloroaniline.
An alternative retrosynthetic route considers the formation of the thiazole (B1198619) ring. This involves a disconnection of the C-S and C-N bonds of the thiazolone ring, suggesting a cyclization reaction from a suitably substituted aniline or thiophenol derivative. For instance, 4-chloro-2-mercaptophenylamine or a related thiourea (B124793) derivative could serve as a strategic precursor.
Based on this analysis, the primary synthetic strategy involves the initial construction of the 6-chlorobenzothiazole ring system from 4-chloroaniline, followed by the formation of the 2-oxo functionality, and concluding with the N-alkylation to introduce the isopropyl group.
Classical and Modern Synthetic Approaches to Benzothiazol-2(3H)-ones
The synthesis of the benzothiazol-2(3H)-one core is well-established, with several methods available, ranging from traditional multi-step procedures to more modern, efficient approaches.
Multistep Synthesis from Precursor Anilines or Thiophenols
A common and versatile method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. For the synthesis of the precursor to our target molecule, 4-chloroaniline can be reacted with ammonium thiocyanate and bromine in a suitable solvent like acetic acid to yield 2-amino-6-chlorobenzothiazole. This intermediate can then be converted to 6-chlorobenzo[d]thiazol-2(3H)-one.
Another classical approach is the Herz reaction, which utilizes sulfur monochloride to convert an aniline into a benzo nih.govnih.govdithiazolium salt, commonly known as a Herz salt. In the context of this synthesis, 4-chloroaniline can be treated with sulfur monochloride to form a chlorinated Herz salt. This intermediate can then be hydrolyzed to produce the desired 6-chlorobenzo[d]thiazol-2(3H)-one.
Alternatively, 4-chlorophenylthiourea can be synthesized from 4-chloroaniline and then cyclized to form 2-amino-6-chlorobenzothiazole using sulfuryl chloride. The resulting 2-amino-6-chlorobenzothiazole can subsequently be converted to the 2-oxo derivative.
Cyclization Reactions for Ring Closure
The formation of the benzothiazole (B30560) ring is a critical step in these synthetic sequences. The reaction of 4-chloroaniline with potassium thiocyanate and bromine proceeds via an electrophilic thiocyanation of the aniline ring, followed by an intramolecular cyclization of the resulting thiocyanoaniline intermediate to form the 2-aminobenzothiazole.
In the Herz reaction, the reaction of 4-chloroaniline with disulfur dichloride leads to the formation of a 1,2,3-dithiazolium ring fused to the benzene (B151609) ring. This cyclization is a complex process involving electrophilic attack of the sulfur species on the aromatic ring.
The cyclization of 4-chlorophenylthiourea with sulfuryl chloride involves an oxidative cyclization mechanism where the sulfuryl chloride acts as both a chlorinating and an oxidizing agent to facilitate the formation of the thiazole ring.
Derivatization from Benzothiazole-2-thiol Precursors
An alternative strategy for obtaining the benzothiazol-2(3H)-one core involves the derivatization of a benzothiazole-2-thiol precursor. 2-Mercaptobenzothiazoles can be synthesized by reacting an aniline with carbon disulfide. The resulting thiol can then be oxidized to form a disulfide, which upon further reaction can be converted to the 2-oxo derivative.
Reaction Mechanism Elucidation in Synthetic Transformations
A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and improving yields.
Detailed Investigation of Key Reaction Steps
Formation of 2,6-dichlorobenzothiazole: The synthesis of the key intermediate, 2,6-dichlorobenzothiazole, can be achieved from 4-chloroaniline. A plausible route involves the reaction of 4-chloroaniline with sulfur monochloride (S₂Cl₂) and then with sulfuryl chloride (SO₂Cl₂). The initial reaction with sulfur monochloride likely forms a complex mixture of sulfur-containing intermediates, which upon treatment with sulfuryl chloride undergo chlorination and cyclization to form the 2,6-dichlorobenzothiazole.
Hydrolysis of 2,6-dichlorobenzothiazole: The conversion of 2,6-dichlorobenzothiazole to 6-chlorobenzo[d]thiazol-2(3H)-one is achieved through hydrolysis. This reaction proceeds via a nucleophilic aromatic substitution mechanism. The chlorine atom at the 2-position of the benzothiazole ring is activated towards nucleophilic attack by water or hydroxide (B78521) ions due to the electron-withdrawing nature of the thiazole ring. The reaction is typically carried out in the presence of an acid or base to facilitate the displacement of the chloride ion by a hydroxyl group, which then tautomerizes to the more stable amide form, the benzothiazol-2(3H)-one.
Role of Intermediates in Reaction Progression
In more advanced synthetic protocols, the nature of the intermediates can be significantly different. For instance, in photochemical and photocatalytic reactions, the progression is often governed by radical intermediates. chemrxiv.org Visible-light-induced synthesis can generate radical cation intermediates from starting materials like 2-aminothiophenols, which then undergo cyclization. chemrxiv.org The specific pathway and the lifespan of these radical species are critical to avoiding side reactions and ensuring high yields of the desired heterocyclic product.
A proposed mechanism for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and benzoyl chlorides involves the initial nucleophilic attack of the amino group on the carbonyl group of the benzoyl chloride to form a primary intermediate. researchgate.net A subsequent intramolecular nucleophilic attack by the sulfur atom results in ring closure, followed by dehydration to create the final benzothiazole derivative. researchgate.net
Catalytic Systems and Methodological Advancements in Synthesis
The synthesis of the benzothiazolone scaffold has benefited immensely from advancements in catalytic systems and the development of novel reaction methodologies. These modern approaches aim to improve yield, reduce reaction times, and enhance the environmental profile of the synthesis.
Application of Organocatalysis and Metal-Free Conditions
In recent years, organocatalysis has emerged as a powerful tool in heterocyclic synthesis, offering a sustainable alternative to traditional metal-based catalysts. For the synthesis of benzothiazole derivatives, various metal-free approaches have been developed. For example, molecular iodine has been effectively used in one-pot, solid-phase, solvent-free reactions to produce benzothiazole derivatives in excellent yields. mdpi.com This method is noted for being economical and time-efficient. mdpi.com
Natural reagents have also been employed as effective photocatalysts. Riboflavin (Vitamin B2), for instance, has been used as an inexpensive and efficient photosensitizer for the cyclization of thiobenzanilides to form benzothiazoles under visible light irradiation. nih.gov This approach represents a significant advance over transition-metal catalysis. nih.gov Furthermore, syntheses have been developed that proceed without any catalyst at all, such as the reaction between 2-aminothiophenol and aromatic benzoyl chlorides under solvent-free conditions at room temperature. researchgate.net
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times and often increasing product yields. semanticscholar.orgscielo.br The application of microwave irradiation provides rapid and uniform heating, which can accelerate reactions that would otherwise require hours or even days of conventional heating. semanticscholar.org
For the synthesis of benzothiazole and related heterocyclic systems, microwave assistance has been shown to be highly effective. ias.ac.in Protocols often involve solvent-free conditions, where reactants are adsorbed onto a solid support like zeolite and then irradiated. This combination not only accelerates the reaction but also aligns with the principles of green chemistry by eliminating the need for volatile organic solvents. The significant reduction in reaction time and improvement in yield make MAOS a highly attractive methodology for the industrial-scale production of compounds like this compound.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzothiazole Derivatives
This table is a generalized comparison based on literature for related compounds.
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | 4 - 6 hours | 1 - 7 minutes | semanticscholar.org |
| Yield | Moderate to Good | Good to Excellent (often >85%) | researchgate.netias.ac.in |
| Solvent | Often requires high-boiling solvents | Can be performed solvent-free or in minimal solvent | mdpi.com |
| Energy Efficiency | Lower | Higher | scielo.br |
Photochemical and Photocatalytic Approaches to Benzothiazolone Synthesis
The use of light to drive chemical reactions offers a green and powerful method for the synthesis of complex molecules under mild conditions. Photochemical and photocatalytic methods for benzothiazole synthesis often utilize visible light, which is an abundant and environmentally benign energy source. chemrxiv.orgnih.gov These reactions can be conducted with or without an external photocatalyst.
In photocatalyst-free systems, simple irradiation with blue LEDs can be sufficient to promote the desired transformation, offering a user-friendly and scalable protocol. rsc.org When photocatalysts are used, organic dyes such as Eosin Y or fluorescein can efficiently absorb visible light and initiate the reaction, often through the generation of radical intermediates. chemrxiv.orgdntb.gov.ua These methods are characterized by their mild reaction conditions (often at room temperature), high functional group tolerance, and unique selectivity, making them highly valuable for modern organic synthesis. nih.govresearchgate.net
Solvent-Free and Environmentally Conscious Methodologies
The principles of green chemistry have increasingly guided the development of new synthetic routes for benzothiazolones. A primary focus has been the reduction or elimination of hazardous organic solvents. bepls.com Solvent-free, or solid-state, synthesis offers a significant advantage by minimizing waste and simplifying product purification. mdpi.com Reactions can be carried out by simply mixing the reactants, sometimes with a solid catalyst, and applying energy through grinding or heating. researchgate.net
The reaction of 2-aminothiophenol with aromatic benzoyl chlorides, for example, can proceed efficiently at room temperature without any solvent to produce benzothiazole derivatives in excellent yields and short reaction times. researchgate.net In addition to solvent-free approaches, the use of environmentally benign solvents like water has been explored. Micellar catalysis, using surfactants like cetyltrimethylammonium bromide (CTAB) in water, can create hydrophobic pockets that facilitate the reaction between organic substrates, providing an eco-friendly alternative to traditional organic solvents. researchgate.net
Post-Synthetic Modification and Derivatization Strategies of this compound
Once the core structure of this compound is synthesized, it can serve as a scaffold for further chemical modifications to generate a library of related compounds. The functional groups present on the molecule—the chloro substituent, the aromatic ring, the isopropyl group, and the thiazolone ring itself—offer multiple sites for derivatization.
Reactions at the Chloro Substituent: The chlorine atom on the benzene ring is a versatile handle for modification. It can potentially undergo nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles, such as amines, alkoxides, or thiolates, although such reactions typically require activating groups or harsh conditions. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could also be employed to form new carbon-carbon or carbon-nitrogen bonds at this position.
Electrophilic Aromatic Substitution: The benzene ring of the benzothiazolone system can be subjected to electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation/alkylation. The position of substitution would be directed by the existing chloro and thiazolone moieties.
Modification of the Thiazolone Ring: The sulfur atom within the thiazolone ring is susceptible to oxidation. Reagents like m-CPBA or Selectfluor can be used to oxidize the sulfide to a sulfoxide (B87167) or a sulfone, creating benzo[d]isothiazol-3(2H)-one-1-oxides, which are themselves a class of biologically relevant compounds. nih.gov
Derivatization of Related Precursors: Many derivatization strategies involve modifying a precursor before the final ring is formed. For instance, starting with 2-amino-6-chlorobenzothiazole, the exocyclic amino group can be readily derivatized. It can be acylated, alkylated, or converted into a hydrazone, which can then be used to synthesize more complex heterocyclic systems like thiazolidinones or azetidinones. saspublishers.com
These post-synthetic modifications are crucial for exploring the structure-activity relationships of this class of compounds in various applications.
Substituent Introduction and Functional Group Interconversions
The introduction of the N-isopropyl group is a key substituent introduction that significantly influences the chemical properties of the 6-chlorobenzothiazolone scaffold. This alkylation is a standard functional group interconversion, transforming the secondary amine within the heterocyclic ring into a tertiary amine.
The reaction conditions for this N-isopropylation can be optimized by varying the base, solvent, and temperature. Common bases used for such alkylations include potassium carbonate, sodium hydride, or organic bases like triethylamine. The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile often being employed to facilitate the reaction.
| Parameter | Typical Conditions | Rationale |
| Alkylating Agent | 2-Bromopropane, 2-Iodopropane | Good leaving groups facilitate the nucleophilic substitution. |
| Base | K2CO3, NaH, Triethylamine | Deprotonates the N-H group, activating the nitrogen for alkylation. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction. |
| Temperature | Room temperature to moderate heating | To provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions. |
Further functional group interconversions on the this compound molecule could involve modifications of the chloro substituent on the benzene ring. For instance, nucleophilic aromatic substitution reactions could potentially replace the chlorine atom with other functional groups, although this would likely require harsh reaction conditions due to the deactivated nature of the aromatic ring.
Regioselective Functionalization Studies
Regioselective functionalization of the this compound ring system is of significant interest for the synthesis of new derivatives with potentially altered biological or chemical properties. The existing substituents—the chloro group at the 6-position and the isopropyl group at the 3-position (nitrogen)—direct the regioselectivity of subsequent electrophilic aromatic substitution reactions.
The chloro group is an ortho-, para-directing deactivator, while the thiazolone moiety is also deactivating. The interplay of these electronic effects will govern the position of any new substituent. For electrophilic substitution, the most likely positions for functionalization would be the C4, C5, and C7 positions of the benzothiazole ring.
Halogenation: Direct halogenation of the aromatic ring, for instance with bromine or chlorine in the presence of a Lewis acid catalyst, would be expected to occur at one of the available positions on the benzene ring. The precise location of substitution would depend on the combined directing effects of the existing chloro and the heterocyclic ring system. Studies on related benzothiazole structures suggest that halogenation can be directed to specific positions under controlled conditions.
Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is another important electrophilic aromatic substitution. The nitro group would be introduced onto the benzene ring at a position dictated by the existing substituents. For instance, in the nitration of chlorobenzene, the primary products are ortho- and para-nitrochlorobenzene. A similar outcome, with substitution occurring at the positions activated by the chloro group and influenced by the heterocyclic system, would be anticipated for this compound.
| Reaction | Reagents | Expected Regioselectivity |
| Halogenation | X2, Lewis Acid (e.g., FeX3) | Substitution at C4, C5, or C7 position. |
| Nitration | HNO3, H2SO4 | Substitution at C4, C5, or C7 position. |
It is important to note that detailed experimental studies on the regioselective functionalization of this compound are not extensively reported in the available literature. Therefore, the predicted regioselectivity is based on established principles of electrophilic aromatic substitution on similarly substituted benzene and heterocyclic rings. Further experimental investigation would be required to confirm these hypotheses and to develop optimized synthetic protocols.
Advanced Spectroscopic and Structural Characterization of 6 Chloro 3 Isopropylbenzo D Thiazol 2 3h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity
The ¹H and ¹³C NMR spectra of 6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one provide the fundamental blueprint of its atomic connectivity.
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For the isopropyl moiety, a characteristic septet and a doublet are expected. The septet, integrating to one proton, arises from the methine (-CH) proton, which is split by the six equivalent protons of the two methyl (-CH₃) groups. These methyl protons, in turn, appear as a doublet, integrating to six protons, due to coupling with the single methine proton. The aromatic region of the spectrum is expected to show signals corresponding to the three protons on the benzene (B151609) ring. The substitution pattern dictates their chemical shifts and coupling patterns, which can be predicted based on the electronic effects of the chloro and thiazolone moieties.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would display distinct signals for the carbonyl carbon of the thiazolone ring, the carbons of the benzene ring (with the carbon bearing the chlorine atom showing a characteristic shift), and the carbons of the isopropyl group (one methine and two equivalent methyl carbons). The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of adjacent atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isopropyl-CH | 4.5 - 5.0 | 45 - 50 |
| Isopropyl-CH₃ | 1.4 - 1.6 | 20 - 25 |
| Aromatic-H | 7.0 - 7.5 | - |
| Aromatic-C | - | 110 - 140 |
| C=O | - | 165 - 175 |
| C-Cl | - | 125 - 135 |
| C-S | - | 120 - 130 |
| C-N | - | 135 - 145 |
Note: These are predicted values and may vary from experimental data.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Architecture Elucidation
To move beyond simple connectivity and understand the intricate three-dimensional structure, a variety of two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the isopropyl methine septet and the methyl doublet would be observed, confirming their direct coupling. It would also show correlations between adjacent aromatic protons, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would show a correlation between the isopropyl methine proton and its corresponding carbon, as well as between the methyl protons and their carbon. Similarly, each aromatic proton would show a correlation to its directly attached carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the isopropyl group protons and the protons on the aromatic ring, providing insights into the preferred conformation of the isopropyl group relative to the benzothiazole (B30560) core.
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₀ClNOS), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of chlorine is readily identified by the characteristic isotopic pattern, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the molecular ion peak (M+, due to the ³⁵Cl isotope). An experimentally determined mass that matches the calculated exact mass to within a few parts per million provides strong evidence for the proposed molecular formula.
Table 2: Calculated Exact Mass for this compound
| Isotopologue | Formula | Calculated Exact Mass (Da) |
| [M]⁺ | C₁₀H₁₀³⁵ClNOS | 227.0223 |
| [M+2]⁺ | C₁₀H₁₀³⁷ClNOS | 229.0193 |
Fragmentation Pathway Analysis for Structural Confirmation
In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the parent molecule. The fragmentation of this compound would likely proceed through several key pathways.
A common fragmentation would be the loss of the isopropyl group, resulting in a prominent fragment ion. The subsequent fragmentation of the benzothiazolone core could involve the loss of carbon monoxide (CO) or the cleavage of the thiazole (B1198619) ring. The presence of the chlorine atom would be evident in the isotopic patterns of the chlorine-containing fragments.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure | m/z (for ³⁵Cl) |
| [M - CH(CH₃)₂]⁺ | 6-Chlorobenzo[d]thiazol-2(3H)-one cation | 184 |
| [M - C₃H₇]⁺ | 6-Chlorobenzo[d]thiazol-2(3H)-one radical cation | 184 |
| [M - CO]⁺ | C₉H₁₀ClNS⁺ | 199 |
| [C₆H₃ClNS]⁺ | Chlorobenzothiazole fragment | 168 |
| [C₃H₇]⁺ | Isopropyl cation | 43 |
By carefully analyzing the data from this array of spectroscopic techniques, a complete and unambiguous structural assignment for this compound can be achieved, providing a solid foundation for further investigation into its chemical properties and potential applications.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure, functional groups, and bonding.
The IR and Raman spectra of this compound are expected to exhibit characteristic vibrations corresponding to its constituent functional groups. The benzothiazole core, a fusion of a benzene and a thiazole ring, gives rise to a complex but interpretable spectral pattern.
Key expected vibrational modes include:
C=O Stretching: A strong absorption band in the IR spectrum is anticipated in the region of 1710-1680 cm⁻¹, characteristic of the carbonyl group in the thiazolone ring. nih.gov
Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1620-1450 cm⁻¹ region, arising from the stretching vibrations of the carbon-carbon bonds within the benzene ring.
C-N Stretching: The stretching vibration of the C-N bond within the thiazolone ring is likely to appear in the 1360-1250 cm⁻¹ range.
C-S Stretching: Vibrations involving the carbon-sulfur bond are typically weaker and found in the 800-600 cm⁻¹ region of the spectrum.
C-Cl Stretching: A moderately intense band corresponding to the C-Cl stretching vibration on the benzene ring is expected in the 1100-800 cm⁻¹ range.
Isopropyl Group Vibrations: The isopropyl substituent will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1470-1450 cm⁻¹ and 1385-1365 cm⁻¹.
Aromatic C-H Vibrations: C-H stretching modes of the benzene ring are expected above 3000 cm⁻¹, while out-of-plane bending vibrations will appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern.
A hypothetical table of expected characteristic IR and Raman bands is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Weak-Medium |
| Aliphatic C-H Stretch (Isopropyl) | 2980-2850 | 2980-2850 | Medium-Strong |
| C=O Stretch (Thiazolone) | 1710-1680 | 1710-1680 | Strong |
| Aromatic C=C Stretch | 1620-1450 | 1620-1450 | Medium-Strong |
| Aliphatic C-H Bend (Isopropyl) | 1470-1365 | 1470-1365 | Medium |
| C-N Stretch | 1360-1250 | 1360-1250 | Medium |
| C-Cl Stretch | 1100-800 | 1100-800 | Medium |
| C-S Stretch | 800-600 | 800-600 | Weak-Medium |
In the solid state, the vibrational spectra can be influenced by the molecule's symmetry and its arrangement within the crystal lattice. While a single molecule of this compound is asymmetric, in a crystalline form, it will occupy a specific position within a unit cell that has a particular space group symmetry. This can lead to splitting of vibrational bands (Davydov splitting) and the appearance of lattice modes (low-frequency vibrations in the far-IR and Raman spectra) that are not present in the gas or solution phase.
X-ray Crystallography and Solid-State Structural Analysis
A single-crystal X-ray diffraction study of this compound would provide the absolute structure of the molecule. This would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles.
Based on studies of similar benzothiazole derivatives, the benzothiazole ring system is expected to be nearly planar. nih.govnih.gov The key structural parameters that would be determined include:
The C=O, C-N, C-S, and C-Cl bond lengths.
The bond angles within the fused ring system and the isopropyl group.
The torsion angles defining the orientation of the isopropyl group relative to the planar benzothiazole core.
A hypothetical table of selected expected bond lengths and angles is provided below for illustrative purposes.
| Bond/Angle | Expected Value |
| C=O Bond Length | ~1.22 Å |
| C-N Bond Length | ~1.38 Å |
| C-S Bond Length | ~1.75 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-N-C Angle (endo) | ~110° |
| N-C-S Angle (endo) | ~112° |
| C-S-C Angle (endo) | ~95° |
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a role in the solid-state assembly:
π-π Stacking: The planar aromatic benzothiazole rings are likely to engage in π-π stacking interactions, where the electron-rich aromatic systems of adjacent molecules align.
Dipole-Dipole Interactions: The polar carbonyl group (C=O) and the C-Cl bond will introduce dipoles, leading to dipole-dipole interactions that help to organize the molecules in the crystal.
Analysis of the crystal structure would allow for the visualization and quantification of these interactions, providing insight into the forces that dictate the solid-state architecture.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties, such as melting point, solubility, and stability, even though they are chemically identical. It is plausible that this compound could exhibit polymorphism.
The existence of different polymorphs would be revealed by obtaining crystals under different conditions (e.g., different solvents, temperatures, or cooling rates) and analyzing them by X-ray diffraction. Each polymorph would have a unique unit cell and crystal packing arrangement. The study of polymorphism is critical in pharmaceutical and materials science, as the solid-state form of a compound can significantly impact its performance. Spectroscopic techniques like IR and Raman, along with thermal analysis methods, are often used in conjunction with X-ray diffraction to identify and characterize different polymorphic forms.
Theoretical and Computational Investigations of 6 Chloro 3 Isopropylbenzo D Thiazol 2 3h One
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory serves as a powerful computational tool to elucidate the intricate electronic characteristics of 6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one. These calculations provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interactions.
Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are paramount in determining the chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Data not available in literature | Indicates the ability to donate electrons. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Data not available in literature | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Data not available in literature | Correlates with molecular stability and reactivity. |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This mapping is invaluable for predicting how the molecule will interact with other chemical species.
For this compound, the MEP surface would likely show a region of negative potential (typically colored red or yellow) around the carbonyl oxygen and the nitrogen atom, indicating these as primary sites for electrophilic attack. The hydrogen atoms of the isopropyl group and the aromatic ring would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. The chlorine atom, being highly electronegative, would also contribute significantly to the electrostatic potential landscape.
Charge Distribution and Electron Density Analysis
A detailed analysis of the charge distribution and electron density reveals how electrons are shared among the atoms within the molecule. This information complements the insights gained from FMO and MEP analyses. Theoretical calculations can quantify the partial charges on each atom, offering a more granular view of the molecule's polarity and reactive sites. In this compound, the carbonyl carbon is expected to carry a significant positive charge, making it susceptible to nucleophilic attack, while the oxygen atom will have a corresponding negative charge.
Conformational Analysis and Energy Minimization Studies
The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.
Identification of Stable Conformers and Tautomeric Forms
For this compound, conformational flexibility primarily arises from the rotation of the isopropyl group attached to the nitrogen atom. Computational energy minimization studies can identify the most stable conformers, which correspond to the lowest energy states of the molecule. It is anticipated that the staggered conformations of the isopropyl group relative to the benzothiazole (B30560) ring will be energetically favored over eclipsed conformations to minimize steric hindrance.
Furthermore, benzothiazol-2(3H)-one derivatives can potentially exist in different tautomeric forms, such as the keto and enol forms. Theoretical calculations are crucial for determining the relative stability of these tautomers. For the vast majority of 2-benzothiazolones, the keto form is overwhelmingly more stable than the enol form.
| Conformer/Tautomer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Stability |
|---|---|---|---|
| Stable Isopropyl Conformer 1 | Data not available in literature | Data not available in literature | Predicted to be a stable form |
| Stable Isopropyl Conformer 2 | Data not available in literature | Data not available in literature | Predicted to be a stable form |
| Keto Tautomer | Data not available in literature | - | Predicted to be the most stable tautomer |
| Enol Tautomer | Data not available in literature | - | Predicted to be less stable |
Rotational Barriers and Dynamic Behavior
The energy required to rotate around the single bond connecting the isopropyl group to the nitrogen atom defines the rotational barrier. Calculating this barrier provides insight into the dynamic behavior and conformational flexibility of the molecule at different temperatures. A lower rotational barrier suggests that the molecule can easily interconvert between different conformations. The size of the isopropyl group and its interaction with the benzothiazole ring will be the primary determinants of the magnitude of this energy barrier.
Computational Prediction of Spectroscopic Parameters
Detailed computational studies are necessary to predict the spectroscopic characteristics of this compound. Such studies would typically employ quantum chemical methods like Density Functional Theory (DFT) to simulate its molecular structure and properties.
NMR Chemical Shift Prediction for Experimental Validation
To date, there are no published computational studies that predict the 1H and 13C NMR chemical shifts for this compound. A computational approach, such as the Gauge-Including Atomic Orbital (GIAO) method, would be required to calculate the magnetic shielding tensors and predict the chemical shifts. These theoretical values are crucial for complementing and validating any future experimental NMR data.
Vibrational Frequency Calculations (IR, Raman)
Similarly, the theoretical vibrational frequencies for this compound, which correspond to its Infrared (IR) and Raman spectra, have not been reported. Computational frequency analysis would be needed to predict the vibrational modes of the molecule, providing insights into its structural and bonding characteristics. These calculated frequencies, after appropriate scaling, could then be compared with experimental spectroscopic data for validation.
Reaction Pathway Modeling and Transition State Analysis
Understanding the reactivity and formation mechanisms of this compound requires sophisticated computational modeling that is currently absent from the scientific literature.
Elucidation of Mechanism via Computational Simulation
Computational simulations could be employed to investigate potential synthetic routes or degradation pathways of the molecule. By modeling the interactions of reactants and intermediates, it would be possible to elucidate the step-by-step mechanism of chemical transformations involving this compound.
Energetics of Elementary Reaction Steps
A critical component of reaction pathway modeling is the calculation of the energetics of each elementary step. This involves determining the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This analysis would provide the activation energies and reaction enthalpies, offering a quantitative understanding of the reaction kinetics and thermodynamics. Without dedicated computational studies, these energetic parameters remain unknown.
Structure-Property Relationship Modeling for Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) models for non-biological attributes of this compound have not been developed. Such models would computationally link the molecule's structural features to its physical and chemical properties, such as solubility, melting point, or electronic properties. This would require a dataset of related compounds with known properties, which is not available for this specific chemical series.
Correlation of Molecular Descriptors with Photophysical Parameters
No published data is currently available that specifically details the molecular descriptors of this compound and correlates them with its photophysical parameters. Such a study would typically involve the computational calculation of descriptors and the experimental measurement of properties like absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. Without this foundational research, any discussion would be purely speculative.
Prediction of Material Science Performance
Similarly, there is a lack of theoretical studies predicting the material science performance of this compound. Predictions in this area would rely on computational modeling to assess properties relevant to materials, such as charge transport characteristics, thermal stability, and solid-state luminescence. The absence of such computational data precludes any scientifically accurate reporting on its potential performance in material science applications.
Chemical Reactivity and Transformation Studies of 6 Chloro 3 Isopropylbenzo D Thiazol 2 3h One
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of 6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the directing effects of the substituents already present on the ring: the chloro group, the cyclic acylamino moiety, and the thioether-like sulfur atom.
The chloro group at the 6-position is a deactivating, ortho-, para-director. The acylamino group (part of the thiazolone ring) is an activating, ortho-, para-director, while the sulfur atom is also considered an activating, ortho-, para-director. The interplay of these directing effects influences the position of incoming electrophiles. Considering the substitution pattern, the positions ortho and para to the activating amino and sulfur functionalities, and ortho to the deactivating chloro group are the most likely sites for substitution. Specifically, the C4, C5, and C7 positions are potential targets for electrophilic attack.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. While specific studies on this compound are not extensively documented in publicly available literature, the outcomes can be predicted based on established principles of organic chemistry. For instance, nitration would likely yield a mixture of nitro-substituted isomers, with the precise ratio depending on the reaction conditions.
Nucleophilic Attack at the Carbonyl Center and Thiazole (B1198619) Ring
The carbonyl group at the 2-position of the thiazole ring is an electrophilic center and can be subject to nucleophilic attack. Reactions such as hydrolysis and aminolysis can lead to the opening of the thiazole ring. For example, treatment with a strong base like sodium hydroxide (B78521) followed by acidification could potentially hydrolyze the cyclic amide bond, leading to the formation of a substituted 2-aminothiophenol (B119425) derivative. Similarly, reaction with primary or secondary amines could result in the formation of the corresponding N-substituted thiourea (B124793) derivatives.
The thiazole ring itself, particularly the C2 carbon, can also be a site for nucleophilic attack, although this is less common for the benzothiazol-2-one system compared to other thiazole derivatives. The stability of the aromatic-like thiazolone ring makes it relatively resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or under harsh reaction conditions.
Oxidation and Reduction Chemistry of the Heterocyclic System
The heterocyclic system of this compound can undergo both oxidation and reduction reactions, primarily involving the sulfur atom and the thiazole ring.
Selective Oxidation of Sulfur Atom
The sulfur atom in the thiazole ring is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can selectively oxidize the sulfur to a sulfoxide (B87167) (S=O) or a sulfone (SO2). The degree of oxidation can often be controlled by the choice of oxidant and the reaction conditions. The formation of the corresponding S-oxide or S,S-dioxide can significantly alter the electronic properties and biological activity of the molecule.
Ring-Opening and Rearrangement Reactions
Metal-Mediated Cross-Coupling Reactions for Further Functionalization
The chlorine atom at the 6-position of the benzene ring provides a handle for further functionalization through various metal-mediated cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are particularly well-suited for the functionalization of aryl halides. Reactions such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Heck reaction can be employed to introduce a wide variety of substituents at the 6-position.
The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the 6-chloro derivative with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups. For example, coupling with arylboronic acids would yield 6-aryl-substituted benzothiazolones. Research on the closely related 2-amino-6-bromobenzothiazole (B93375) has demonstrated successful Suzuki couplings with various aryl boronic acids, suggesting that similar reactivity can be expected for this compound. nih.gov
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction would involve the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. This would provide access to a diverse range of 6-amino-substituted benzothiazolone derivatives.
The Heck reaction could be used to introduce alkenyl groups at the 6-position by reacting the chloro-substituted compound with an alkene in the presence of a palladium catalyst and a base.
Below is a table summarizing potential palladium-catalyzed coupling reactions for the functionalization of the 6-chloro position.
| Coupling Reaction | Reagents | Product Type |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | 6-Aryl-3-isopropylbenzo[d]thiazol-2(3H)-one |
| Buchwald-Hartwig | Amine, Pd catalyst, Ligand, Base | 6-Amino-3-isopropylbenzo[d]thiazol-2(3H)-one |
| Heck | Alkene, Pd catalyst, Base | 6-Alkenyl-3-isopropylbenzo[d]thiazol-2(3H)-one |
These metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for the generation of a wide array of derivatives for further study and application.
Other Transition Metal-Catalyzed Transformations
The chlorine substituent at the 6-position of the this compound ring system renders it a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functionalities onto the benzothiazole (B30560) core. While specific studies on this exact molecule are not extensively documented, the reactivity of the aryl chloride moiety is well-established in the broader context of heterocyclic chemistry. The following sections describe potential transformations based on analogous reactions reported for other chloro-substituted benzothiazoles and related heterocyclic compounds.
Palladium-Catalyzed C-C Bond Forming Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for creating new carbon-carbon bonds. The Suzuki-Miyaura, Heck, and Sonogashira reactions are prominent examples that could be applied to this compound.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. This reaction is widely used in the synthesis of biaryls and substituted aromatic compounds. For this compound, a Suzuki-Miyaura coupling would involve its reaction with a boronic acid or a boronic acid ester in the presence of a palladium catalyst and a base. The reaction is compatible with a wide range of functional groups and is a powerful tool for the synthesis of complex molecules.
For instance, the coupling of 6-bromo-2-aminobenzothiazole with various aryl boronic acids has been successfully demonstrated, suggesting that the chloro-analogue would undergo similar transformations, potentially requiring more active catalyst systems. nih.govresearchgate.net The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:
Hypothetical Reaction Scheme for Suzuki-Miyaura Coupling
The choice of catalyst, ligand, and base is crucial for the success of the reaction, especially with a less reactive aryl chloride. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are effective for the coupling of aryl chlorides.
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Expected Product |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 3-Isopropyl-6-phenylbenzo[d]thiazol-2(3H)-one |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 3-Isopropyl-6-(4-methoxyphenyl)benzo[d]thiazol-2(3H)-one |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | DME | 3-Isopropyl-6-(thiophen-3-yl)benzo[d]thiazol-2(3H)-one |
Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction could be employed to introduce alkenyl groups at the 6-position of the benzothiazole ring. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.
Hypothetical Reaction Scheme for Heck Reaction
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Expected Product |
| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 3-Isopropyl-6-styrylbenzo[d]thiazol-2(3H)-one |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | Methyl 3-(3-isopropyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)acrylate |
Palladium-Catalyzed C-N Bond Forming Reactions
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the synthesis of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. organic-chemistry.orgacsgcipr.org For this compound, this reaction would allow for the introduction of primary or secondary amines at the 6-position.
The reaction mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product and regenerate the catalyst. youtube.comlibretexts.org
Hypothetical Reaction Scheme for Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination of aryl chlorides is highly dependent on the choice of a suitable palladium precursor and a sterically hindered, electron-rich phosphine ligand.
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Expected Product |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 6-(Morpholino)-3-isopropylbenzo[d]thiazol-2(3H)-one |
| 2 | Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 3-Isopropyl-6-(phenylamino)benzo[d]thiazol-2(3H)-one |
| 3 | Benzylamine | PdCl₂(dppf) | - | Cs₂CO₃ | THF | 6-(Benzylamino)-3-isopropylbenzo[d]thiazol-2(3H)-one |
Copper-Catalyzed Transformations
Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of C-N, C-O, and C-S bonds. While often requiring higher reaction temperatures than their palladium-catalyzed counterparts, advancements in ligand development have enabled these reactions to proceed under milder conditions.
Copper-Catalyzed Amination:
Copper-catalyzed amination can be used to couple this compound with a variety of nitrogen nucleophiles. These reactions are often advantageous for their lower cost compared to palladium-catalyzed systems.
Hypothetical Reaction Scheme for Copper-Catalyzed Amination
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Expected Product |
| 1 | Piperidine | CuI | L-proline | K₂CO₃ | DMSO | 3-Isopropyl-6-(piperidin-1-yl)benzo[d]thiazol-2(3H)-one |
| 2 | Imidazole | Cu₂(OAc)₄ | Phenanthroline | Cs₂CO₃ | DMF | 6-(1H-Imidazol-1-yl)-3-isopropylbenzo[d]thiazol-2(3H)-one |
Potential Applications in Non Biological Fields
Materials Science Applications of Benzothiazolone Derivatives
The benzothiazole (B30560) scaffold is a key component in the development of advanced materials due to its inherent properties, which can be fine-tuned through chemical modification. nih.govacs.org These derivatives are integral to innovations in electronics, optics, and polymer science.
Luminescent Materials and Organic Light-Emitting Devices (OLEDs)
Benzothiazole derivatives are recognized for their significant photophysical properties, making them excellent candidates for use in Organic Light-Emitting Devices (OLEDs). researchgate.netnih.gov These compounds form the basis for fluorescent materials that can emit light across the visible spectrum, from blue to red. researchgate.netrsc.orgrsc.org
The performance of OLEDs often relies on materials that exhibit efficient electroluminescence. Researchers have synthesized benzothiazole-based blue fluorescent materials, such as N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) and N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylnaphthalen-1-amine (BPNA). An electroluminescent device incorporating BPPA has demonstrated a maximum brightness of 3760 cd/m² and a current efficiency of 3.01 cd/A. researchgate.net
Furthermore, by incorporating different substituents, the emission colors of benzothiazole derivatives can be precisely controlled. nottingham.ac.uk For instance, derivatives like N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) and N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) exhibit strong green and orange light emission, respectively, due to an excited-state intramolecular proton transfer (ESIPT) process. rsc.org This tunability allows for the fabrication of white light-emitting materials by combining multiple benzothiazole derivatives, each emitting a different color, within a polymer matrix like poly(methyl methacrylate) (PMMA). rsc.orgnottingham.ac.uk
Table 1: Performance of Selected Benzothiazole Derivatives in OLEDs
| Compound | Emission Color | Maximum Brightness (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |
| BPPA-based device | Blue | 3760 | 3.01 | 2.37 |
| TBAN-based device | Orange | 74820 | 12.1 | 5.7 |
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and printed electronics. tcichemicals.comrsc.org Benzothiazole derivatives are being explored as organic semiconductor materials (OSMs) for these devices due to their potential for high charge carrier mobility and stability. nih.govfrontiersin.org
The electronic properties of benzothiazole compounds can be tuned by adding electron-donating or electron-withdrawing groups to the molecular structure. nih.gov This modification influences the material's ionization potential, electron affinity, and reorganization energies, which are critical parameters for charge transport. nih.gov For instance, a soluble derivative, DH-BTZ-4T, has shown promising charge mobility of up to 6.0 × 10⁻³ cm²/(Vs) in solution-processed devices, highlighting its potential for use in organic electronics. researchgate.net The versatility of these organic materials allows for their application in various electronic devices, including OFETs and organic thin-film transistors (OTFTs). nih.gov
Chemical Sensors and Probes (excluding bio-probes or bioimaging with clinical implications)
The fluorescent properties of benzothiazole derivatives make them highly suitable for developing chemosensors for the detection of various analytes. researchgate.net These sensors operate through mechanisms like intramolecular charge transfer (ICT), which can be modulated by the presence of a target analyte, leading to a detectable change in fluorescence. nih.gov
Benzothiazole-based probes have been designed for the selective and sensitive detection of metal ions and anions. For example, a sensor based on benzothiazole and 1H-indene-1,3(2H)-dione has been developed for the detection of cyanide (CN⁻) ions in environmental water samples. nih.gov The addition of cyanide induces a significant fluorescence increase and a visible color change. nih.gov Similarly, other derivatives have been synthesized to act as "turn-off" fluorescent sensors for metal ions like Fe³⁺ or as colorimetric sensors for ions such as Zn²⁺, Cu²⁺, and Ni²⁺. nih.govresearchgate.net The detection limits for these sensors can be very low, often in the micromolar or even parts-per-million (ppm) range. nih.govresearchgate.net
Table 2: Detection Capabilities of Benzothiazole-Based Chemosensors
| Target Analyte | Sensor Type | Response | Detection Limit |
| Cyanide (CN⁻) | Fluorogenic | Turn-on | Not specified |
| Iron (Fe³⁺) | Fluorescence | Turn-off | 5.86 µM |
| Zinc (Zn²⁺) | Ratiometric Fluorescent / Colorimetric | Turn-on / Color change | 0.25 ppm |
| Copper (Cu²⁺) | Colorimetric | Color change | 0.34 ppm |
| Nickel (Ni²⁺) | Colorimetric | Color change | 0.30 ppm |
Dyes and Pigments
Benzothiazole derivatives are widely used in the synthesis of dyes and pigments. nih.govpcbiochemres.com Their conjugated π-electron systems are responsible for their ability to absorb and emit light in the visible region, leading to their vibrant colors. nih.gov The color properties of these dyes can be adjusted by modifying their molecular structure. uomphysics.net
For example, azo dyes based on coumarin (B35378) and benzothiazole have been synthesized, exhibiting specific photophysical characteristics. uomphysics.net These compounds are investigated for their absorption and emission spectra, with some showing significant solvatochromic behavior, where the color changes depending on the polarity of the solvent. researchgate.net The versatility of benzothiazole chemistry allows for the creation of a wide array of colors for various applications. pcbiochemres.com
Components in Solar Cell Technologies
In the field of renewable energy, benzothiazole derivatives are being investigated as components in dye-sensitized solar cells (DSSCs). acs.orgrsc.org Benzothiadiazole (BT), an electron-deficient unit, is a particularly useful building block for constructing conjugated polymers and small molecule dyes used as photosensitizers in these devices. researchgate.net
These D–A−π–A (Donor-Acceptor-π-bridge-Acceptor) dyes absorb sunlight and facilitate the process of converting light energy into electrical energy. The efficiency of a DSSC is highly dependent on the molecular structure of the dye. Researchers have synthesized novel organic dyes incorporating benzothiadiazole, which have achieved power conversion efficiencies (PCE) of up to 5.5%. acs.org The performance of these dyes is influenced by factors such as their light absorption range and energy levels (LUMO and HOMO), which can be fine-tuned through molecular engineering. acs.org
Polymer Chemistry and Polymer Additives (e.g., Vulcanization Accelerators)
Benzothiazole derivatives play a crucial role in polymer chemistry, most notably as accelerators in the sulfur vulcanization of rubber. nih.govpcbiochemres.combritannica.com Vulcanization is a chemical process that improves the physical properties of natural and synthetic rubber, making it stronger, more durable, and more elastic. britannica.com
Accelerators like mercaptobenzothiazole (MBT) and its derivatives, such as N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), significantly speed up the vulcanization process, allowing it to occur at lower temperatures. britannica.comresearchgate.net These compounds are part of a complex reaction mechanism that involves the formation of an active accelerator complex, which then reacts with sulfur to create crosslinks between the polymer chains. cmu.eduresearchgate.net The use of these accelerators is standard practice in the rubber industry, especially in the manufacturing of tires. pcbiochemres.comlusida.com
Beyond their role as accelerators, benzothiazole moieties can also be incorporated into the main chain of polymers like polyimides. This can enhance the thermal stability and modify the mechanical and electrical properties of the resulting polymer. rdd.edu.iq
Table 3: Common Benzothiazole-Based Vulcanization Accelerators
| Accelerator Name | Abbreviation | Class |
| 2-Mercaptobenzothiazole (B37678) | MBT | Thiazole (B1198619) |
| N-Cyclohexyl-2-benzothiazolesulfenamide | CBS | Sulfenamide |
| 2-(Morpholinothio)benzothiazole | MBS | Sulfenamide |
| N-tert-Butyl-2-benzothiazolesulfenamide | TBBS | Sulfenamide |
| N,N-Dicyclohexyl-2-benzothiazolesulfenamide | DCBS | Sulfenamide |
Catalysis
The benzothiazole scaffold is a subject of interest in the field of catalysis, primarily due to its ability to act as a ligand in transition metal complexes and its potential in photocatalytic applications.
Benzothiazole derivatives are recognized for their capacity to coordinate with various transition metals, forming stable complexes that can catalyze a range of organic transformations. The nitrogen and sulfur atoms in the thiazole ring can act as donor atoms, facilitating the formation of coordination compounds. While specific studies on 6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one as a ligand are not readily found, the general principles of benzothiazole chemistry suggest its potential in this area. The electronic properties of the benzothiazole ring system, which can be tuned by substituents like the chloro and isopropyl groups, can influence the catalytic activity of the corresponding metal complexes.
The conjugated system of benzothiazole derivatives imparts them with specific photophysical properties. Although direct photocatalytic applications of this compound have not been detailed in the available literature, related compounds are known to participate in photo-induced processes. For instance, symmetric pentamethine cyanine (B1664457) dyes containing benzothiazolyl chromophores have been synthesized and their photophysical properties studied, indicating the potential for this class of compounds in applications such as fluorescent markers. nih.gov The presence of a chlorine atom can further modify the electronic and photophysical behavior of these molecules. nih.gov
Agrochemical Formulations (e.g., Fungicides, Plant Protectors)
Benzothiazole and its derivatives have demonstrated a broad spectrum of biological activities, which has led to their investigation in the development of agrochemicals. pcbiochemres.commdpi.com They are considered important heterocyclic structures in the discovery of new agricultural chemicals. pcbiochemres.commdpi.com
Benzothiazole derivatives have shown notable fungicidal activity against a variety of plant pathogens. pcbiochemres.commdpi.comniscair.res.in The introduction of a chlorine atom to the benzothiazole ring is often associated with enhanced fungicidal or pesticidal activity. While specific data for this compound is not available, studies on related compounds provide insight into its potential. For example, various benzothiazole derivatives have been patented as fungicides for combating fungal infections in plants.
The fungicidal efficacy of several benzothiazole derivatives against various plant pathogens is summarized in the interactive table below.
| Compound | Target Fungi | Efficacy |
| Benzothiazole-dihydropyridine derivatives | Various plant pathogens | Effective at concentrations of 50-1000 ppm |
| Benzothiazole-dihydropyrimidine derivatives | Various plant pathogens | Effective at concentrations of 50-1000 ppm |
| Chloro-substituted benzothiazole derivatives | Various plant pathogens | Generally enhanced activity |
This table is based on general findings for the benzothiazole class of compounds and does not represent specific data for this compound.
Other Industrial and Chemical Applications (e.g., Photography)
The versatile chemical nature of the benzothiazole ring has led to its use in various industrial applications beyond catalysis and agrochemicals.
Benzothiazole derivatives have historically been used in the photographic industry. pcbiochemres.com Certain benzothiazole salts can function as sensitizing dyes in photographic emulsions, enhancing the sensitivity of silver halide crystals to light of different wavelengths. pcbiochemres.com This application leverages the unique photophysical properties of the benzothiazole core.
Furthermore, some benzothiazole derivatives, such as 2-mercaptobenzothiazole (MBT), are widely used as rubber accelerators in the vulcanization process, a critical step in tire manufacturing. pcbiochemres.comresearchgate.net While the structure of this compound differs significantly from MBT, this highlights the industrial importance of the benzothiazole scaffold.
Conclusion and Future Research Perspectives for 6 Chloro 3 Isopropylbenzo D Thiazol 2 3h One
Summary of Academic Contributions and Research Insights
Academic research directly focused on 6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one is limited. However, significant insights can be inferred from the extensive studies on its parent scaffold, benzothiazol-2(3H)-one, and related derivatives. The benzothiazole (B30560) core is a prominent heterocyclic structure known for its utility in a range of fields, from medicinal chemistry to materials science. mdpi.comresearchgate.net In the context of non-biological applications, benzothiazole derivatives are recognized for their roles as vulcanization accelerators, antioxidants, and components in fluorescence materials and electroluminescent devices. mdpi.com
The academic contribution to understanding compounds like this compound lies in the foundational knowledge of how substituents modulate the electronic and physical properties of the core structure. The benzothiazolone ring system is an electron-rich aromatic structure. The introduction of substituents at the N3 and C6 positions allows for fine-tuning of its characteristics.
The 6-Chloro Substituent: The chlorine atom at the 6-position acts as an electron-withdrawing group through inductive effects. This is expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation is a critical strategy in the design of organic semiconductor materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov
The 3-Isopropyl Substituent: The N-isopropyl group primarily influences the compound's physical properties. It increases steric bulk around the nitrogen atom and significantly enhances the molecule's solubility in common organic solvents compared to its unsubstituted counterpart. This is a crucial feature for solution-based processing of organic electronic devices, such as printable electronics and organic light-emitting diodes (OLEDs). nih.govnih.gov
The collective insight from research on analogous compounds suggests that this compound is an engineered molecule with properties tailored for potential use in materials science.
| Component | Structural Position | Anticipated Contribution to Molecular Properties | Relevant Field of Study |
|---|---|---|---|
| Benzothiazol-2(3H)-one Core | Scaffold | Provides a rigid, planar, and electron-rich heterocyclic system. | Heterocyclic Chemistry, Materials Science |
| Chloro Group | C6-Position | Acts as an electron-wthdrawing group, modulating HOMO/LUMO energy levels. | Organic Electronics, Photophysics |
| Isopropyl Group | N3-Position | Increases solubility in organic solvents and provides steric bulk. | Materials Processing, Crystal Engineering |
Identification of Unexplored Research Avenues and Hypotheses
The scarcity of dedicated research on this compound presents numerous opportunities for original investigation. Future research could systematically explore its fundamental properties and potential applications, guided by several key hypotheses.
Hypothesis 1: The compound possesses unique photophysical properties. The combination of an electron-rich heterocycle with an electron-withdrawing substituent may lead to interesting fluorescence or phosphorescence characteristics. Unexplored avenues include a thorough photophysical characterization, including quantum yield, lifetime measurements, and solvatochromism studies. nih.govmdpi.com
Hypothesis 2: It can function as a p-type or n-type organic semiconductor. The electronic nature of the substituted benzothiazolone core needs to be determined. Research should involve fabricating thin-film transistors to measure charge carrier mobility and other key device parameters. nih.gov
Hypothesis 3: It can serve as a monomer for novel conductive polymers. The benzothiazolone structure could be functionalized to allow for polymerization. This avenue would explore its potential in creating new materials with tailored electronic and optical properties for use in sensors or electrochromic devices. researchgate.net
Hypothesis 4: The molecule exhibits liquid crystalline properties. The rigid, planar core with a flexible alkyl group is a common motif in liquid crystal design. Differential scanning calorimetry (DSC) and polarized optical microscopy could be used to investigate potential mesophases.
| Unexplored Research Avenue | Guiding Hypothesis | Suggested Experimental Techniques |
|---|---|---|
| Comprehensive Photophysical Analysis | The unique substitution pattern results in novel fluorescent or phosphorescent behavior. | UV-Vis and Fluorescence Spectroscopy, Quantum Yield Measurement, Time-Resolved Spectroscopy. |
| Evaluation as an Organic Semiconductor | The compound has suitable energy levels and molecular packing for efficient charge transport. | Cyclic Voltammetry, Thin-Film Transistor (TFT) Fabrication and Characterization, Density Functional Theory (DFT) Calculations. nih.gov |
| Polymer Synthesis and Characterization | The molecule can be used as a building block for new functional polymers. | Polymerization reactions (e.g., Suzuki or Stille coupling after functionalization), Gel Permeation Chromatography (GPC), Spectroelectrochemistry. |
| Investigation of Liquid Crystalline Behavior | The molecular structure promotes the formation of ordered mesophases. | Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), X-ray Diffraction (XRD). |
Outlook for Advanced Synthetic Methodologies and Scalability
The practical application of this compound hinges on the development of efficient and scalable synthetic routes. Current methodologies for similar compounds often involve multi-step processes that may not be suitable for large-scale production.
A plausible synthetic pathway involves two key steps:
Formation of the 6-chlorobenzo[d]thiazol-2(3H)-one core: This is typically achieved via the cyclization of a corresponding 2-aminothiophenol (B119425) derivative. For instance, reacting 4-chloro-2-aminothiophenol with a phosgene equivalent or carbon dioxide under specific catalytic conditions. mdpi.comnih.gov
N-alkylation: The subsequent alkylation of the nitrogen atom with an isopropyl group, likely using a reagent such as 2-bromopropane or isopropyl tosylate in the presence of a base. saspublishers.com
The outlook for advanced methodologies should focus on "green chemistry" principles to improve efficiency and reduce environmental impact. nih.gov Key areas for improvement include:
One-Pot Syntheses: Developing a process where the cyclization and N-alkylation occur in a single reaction vessel to minimize waste and purification steps. nih.gov
Catalyst Development: Exploring more efficient and reusable catalysts, such as solid-supported reagents, for the cyclization step to improve yields and simplify product isolation. researchgate.net
Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could offer better control over reaction parameters, improve safety, and facilitate easier scale-up.
Scalability challenges include the availability and cost of the 4-chloro-2-aminothiophenol starting material, the management of reaction conditions (temperature and pressure), and the development of a robust purification protocol to achieve the high purity required for electronics applications.
Potential for Novel Applications in Emerging Technologies (non-biological)
The tailored structural features of this compound suggest its potential for several non-biological applications in emerging technologies.
Organic Light-Emitting Diodes (OLEDs): The benzothiazole core is a known chromophore. mdpi.com The specific substituents on this compound could tune its emission color and improve its processability, making it a candidate for use as an emissive material or a host material in OLED devices. Its enhanced solubility is particularly advantageous for creating uniform thin films via spin-coating or inkjet printing. nih.govresearchgate.net
Organic Photovoltaics (OPVs): As an electron-rich unit, this molecule could be incorporated into donor-acceptor copolymers for use in the active layer of organic solar cells. The electron-withdrawing chloro group would help to tune the material's band gap for optimal absorption of the solar spectrum. nih.govpolyu.edu.hk
Chemical Sensors: The fluorescence of the benzothiazole core can be sensitive to its local environment. It is plausible that this compound could be developed as a fluorescent probe for the detection of specific analytes, such as metal ions or nitroaromatic compounds, through predictable quenching or enhancement mechanisms.
Corrosion Inhibitors: Benzothiazole derivatives are known to be effective corrosion inhibitors for copper and other metals. The specific electronic and steric properties of this compound could offer enhanced performance by forming a more robust protective layer on metal surfaces. Research in this area would involve electrochemical studies and surface analysis.
The potential of this compound in these areas is currently hypothetical but is strongly supported by the well-documented performance of analogous structures. Future experimental validation is required to transform this potential into tangible technological advancements.
Table of Referenced Compound Names
| Compound Name |
|---|
| 2-bromopropane |
| 4-chloro-2-aminothiophenol |
| This compound |
| 6-chlorobenzo[d]thiazol-2(3H)-one |
| Benzothiazol-2(3H)-one |
| isopropyl tosylate |
Q & A
Q. What are the optimal reaction conditions for synthesizing 6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of benzothiazolone cores or cyclization of precursors. Key factors include:
- Temperature control : Maintain 60–80°C during nucleophilic substitution to minimize side reactions (e.g., decomposition of azide intermediates) .
- Catalyst selection : Copper(I) catalysts (e.g., CuI) improve regioselectivity in cycloaddition steps .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate the compound .
- Example protocol: Reflux 6-chlorobenzothiazolone with isopropyl bromide in acetonitrile using NaH as a base, followed by quenching and extraction .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify substituent patterns (e.g., isopropyl CH3 groups at δ 1.2–1.4 ppm, benzothiazole aromatic protons at δ 7.0–8.0 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and C-Cl bonds at 650–750 cm⁻¹ .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C10H11ClNOS: 228.0254) .
- X-ray crystallography : Resolve tautomeric equilibria (e.g., benzothiazole vs. tetrazole forms) if ambiguity arises .
Q. What in vitro assays are commonly used to evaluate the biological activity of benzothiazolone derivatives like this compound?
- Methodological Answer :
- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control. IC50 values <10 μM indicate promising activity .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or hydrolases using fluorogenic substrates. Pre-incubate compounds with enzymes and measure activity via fluorescence/absorbance .
- Antimicrobial testing : Employ microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .
- Control substituent effects : Compare activity of derivatives with systematic substitutions (e.g., Cl vs. CH3 at C6) to isolate structure-activity relationships .
- Validate mechanisms : Perform competitive binding assays or molecular docking to confirm target engagement (e.g., triazole-enzyme interactions) .
Q. What strategies are recommended for designing novel derivatives of this compound to enhance target selectivity in enzyme inhibition studies?
- Methodological Answer :
- Bioisosteric replacement : Substitute the isopropyl group with bulkier tert-butyl or cyclohexyl moieties to improve hydrophobic binding .
- Click chemistry : Introduce triazole rings via CuAAC reactions with alkynes to explore π-π stacking interactions in enzyme active sites .
- Protease-sensitive linkers : Attach fluorogenic groups (e.g., AMC) to monitor real-time enzymatic cleavage .
Q. What computational methods are suitable for predicting the binding interactions between this compound and potential biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., hydrogen bonding with Thr766 in EGFR) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-induced conformational changes .
- QSAR modeling : Train models on IC50 data from analogs to predict activity of new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
